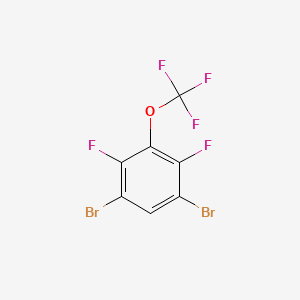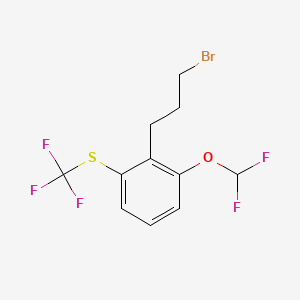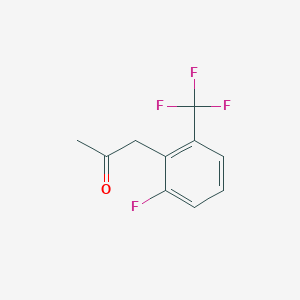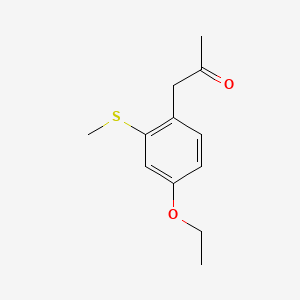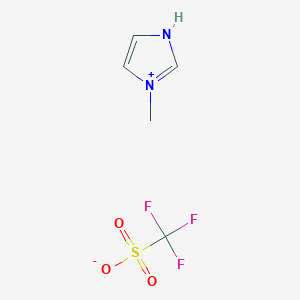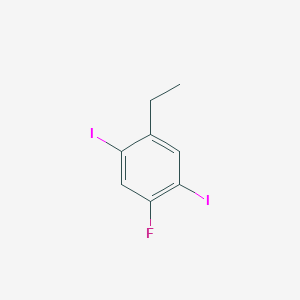
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene typically involves the halogenation of a benzene derivative followed by the introduction of the 3-chloropropyl group. One common method includes:
Halogenation: Starting with a benzene derivative, the compound is first iodinated using iodine and an oxidizing agent such as nitric acid.
Fluorination: The iodinated benzene is then subjected to fluorination using a fluorinating agent like silver fluoride.
Alkylation: Finally, the 3-chloropropyl group is introduced via a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for the substitution of the chlorine atom.
Oxidation: Potassium permanganate in acidic medium for oxidation reactions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(3-Iodopropyl)-2-fluoro-5-iodobenzene.
Scientific Research Applications
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of halogenated drugs with improved efficacy and stability.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique halogenated structure.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through halogen bonding or other interactions. The molecular pathways involved can vary widely based on the specific biological context.
Comparison with Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 1-(3-Chlorophenyl)piperazine
- Tris(3-chloropropyl) phosphate
Comparison: 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields.
Properties
Molecular Formula |
C9H9ClFI |
|---|---|
Molecular Weight |
298.52 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-fluoro-4-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
InChI Key |
RGVFXBPCAMMBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)CCCCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


